4-Ethynyl-1-fluoro-2-methylbenzene

Catalog No.
S1913363
CAS No.
351002-93-2
M.F
C9H7F
M. Wt
134.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-1-fluoro-2-methylbenzene

CAS Number

351002-93-2

Product Name

4-Ethynyl-1-fluoro-2-methylbenzene

IUPAC Name

4-ethynyl-1-fluoro-2-methylbenzene

Molecular Formula

C9H7F

Molecular Weight

134.15 g/mol

InChI

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3

InChI Key

GSGKOWLZNQXGAI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C#C)F

Canonical SMILES

CC1=C(C=CC(=C1)C#C)F

Application in Organic Chemistry

Summary of the Application: 4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide .

Method of Application or Experimental Procedures: This reaction occurs under typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions . CuAAC is a type of click chemistry, which is a modular, wide scope, high yield, and stereospecific reaction.

Results or Outcomes: The outcome of this reaction is the formation of 1,4-disubstituted 1,2,3-triazole . Triazoles are a class of organic compounds that have wide applications in medicinal chemistry and material science.

4-Ethynyl-1-fluoro-2-methylbenzene, with the molecular formula C9H7F, is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and an ethynyl group. This compound is notable for its unique structural features that contribute to its reactivity and applications in various

4-Ethynyl-1-fluoro-2-methylbenzene is primarily known for its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this context, it reacts with azides to form 1,4-disubstituted 1,2,3-triazoles, which are valuable intermediates in organic synthesis . The mechanism involves the activation of the ethynyl group in the presence of copper ions, leading to the formation of covalent bonds with azide groups .

Several synthesis methods for 4-ethynyl-1-fluoro-2-methylbenzene have been reported:

  • Copper-Catalyzed Reactions: A common method involves the reaction of this compound with azides under Cu(I) conditions to yield triazole derivatives.
  • Alkyne Functionalization: The compound can also be synthesized through functionalization reactions involving terminal alkynes and halogenated compounds .
  • Photophysical Studies: Research has indicated that this compound can be used as a building block in polymer chemistry to study photophysical properties due to its unique aggregation behavior.

4-Ethynyl-1-fluoro-2-methylbenzene has several applications across different fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the production of triazoles.
  • Click Chemistry: The compound is widely utilized in click chemistry for the development of bioconjugates and materials science.
  • Material Science: Its unique photophysical properties make it suitable for applications in polymer science and photonic materials .

Interaction studies involving 4-ethynyl-1-fluoro-2-methylbenzene primarily focus on its reactivity with azides and other electrophiles. These studies reveal that environmental factors such as pH and temperature can significantly influence the efficiency and outcome of reactions involving this compound. Furthermore, the presence of different substituents on the benzene ring can affect both reactivity and selectivity in synthetic applications .

Several compounds share structural similarities with 4-ethynyl-1-fluoro-2-methylbenzene. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Aspects
4-EthynylbenzaldehydeEthynyl group attached to benzaldehydeUsed as a precursor for various aromatic compounds
1-Fluoro-2-methylbenzeneFluorine and methyl groups on benzeneExhibits different reactivity patterns than ethynyl
4-Ethynyl-2-methylphenolHydroxyl group instead of fluorineDisplays distinct biological activities due to phenolic nature
4-EthynylphenolEthynyl group attached to phenolKnown for its antioxidant properties

The uniqueness of 4-ethynyl-1-fluoro-2-methylbenzene lies in its combination of ethynyl and fluorine functionalities, which enhances its reactivity in click chemistry while providing distinct physical properties compared to similar compounds.

The synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene represents a significant challenge in organofluorine chemistry, requiring sophisticated methodologies that can introduce both alkyne and fluorine functionalities with high regioselectivity. This comprehensive analysis examines the key synthetic approaches available for preparing this important fluorinated aromatic compound.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and widely applicable methods for constructing carbon-carbon bonds in fluorinated aromatic systems [1] [2] [3]. These methodologies offer excellent functional group tolerance and can be performed under relatively mild conditions, making them particularly suitable for preparing complex fluorinated targets like 4-Ethynyl-1-fluoro-2-methylbenzene.

Sonogashira Coupling Approaches

The Sonogashira coupling reaction represents the most direct and efficient strategy for introducing ethynyl groups into fluorinated aromatic systems [4] [1] [5]. This palladium-catalyzed transformation enables the formation of carbon-carbon triple bonds through the coupling of terminal alkynes with aryl halides, providing a straightforward route to compounds like 4-Ethynyl-1-fluoro-2-methylbenzene.

The fundamental mechanism of Sonogashira coupling involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination to form the desired alkyne product [1]. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an organic base under an inert atmosphere.

For the synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene, the most effective Sonogashira conditions employ palladium(II) trifluoroacetate as the catalyst precursor, triphenylphosphine as the ligand, and copper(I) iodide as the co-catalyst [1]. The optimal reaction conditions utilize dimethylformamide as solvent at 100 degrees Celsius for three hours, providing yields ranging from 72 to 96 percent depending on the specific substrate substitution pattern.

The presence of fluorine substituents on the aromatic ring significantly influences the reaction outcome. The electron-withdrawing nature of fluorine increases the electrophilicity of the aryl halide, facilitating the oxidative addition step and generally leading to enhanced reaction rates [6]. However, the strong carbon-fluorine bond can also compete with other electrophilic sites, requiring careful optimization of reaction conditions.

Recent advances in Sonogashira methodology have addressed many traditional limitations of this transformation. The development of copper-free protocols using aminopyrimidine-palladium(II) complexes has enabled efficient coupling under mild aqueous conditions, expanding the substrate scope to include sensitive functional groups [4]. These systems demonstrate particular effectiveness with fluorinated aromatic compounds, providing good to excellent yields with minimal side product formation.

The substrate scope of Sonogashira coupling for fluorinated systems is remarkably broad. Aryl iodides generally provide the highest yields, followed by bromides, while chlorides typically require more forcing conditions or specialized catalyst systems [7]. The position of the fluorine substituent relative to the halide leaving group can dramatically affect both the reaction rate and selectivity, with ortho-fluorine substituents often providing enhanced reactivity due to electronic activation.

Suzuki-Miyaura Variations for Precursor Synthesis

While Sonogashira coupling directly installs the ethynyl group, Suzuki-Miyaura coupling serves as a crucial methodology for synthesizing the required fluorinated aromatic precursors [2] [3] [8]. This transformation enables the formation of carbon-carbon bonds between organoboron compounds and aryl halides, providing access to complex substitution patterns that would be difficult to achieve through other means.

The Suzuki-Miyaura reaction mechanism involves similar palladium-catalyzed steps to Sonogashira coupling, but utilizes organoboron nucleophiles instead of copper acetylides [8] [9]. The key advantages of this approach include the stability and ease of handling of organoboron reagents, excellent functional group tolerance, and the ability to operate under relatively mild, often aqueous conditions.

For fluorinated aromatic synthesis, specialized conditions have been developed to address the unique challenges posed by these substrates [2] [10]. Polyfluorinated boronic acids often exhibit reduced stability under basic conditions, leading to competitive protodeborylation reactions that diminish product yields. Recent advances have focused on developing base-free protocols that circumvent these limitations while maintaining high efficiency.

The most effective Suzuki-Miyaura conditions for fluorinated substrates employ bis(dibenzylideneacetone)palladium(0) as the catalyst precursor with appropriate phosphine ligands [2]. The choice of ligand is critical, with bulky, electron-rich phosphines generally providing superior results. Reaction temperatures of 95 degrees Celsius in toluene-water biphasic systems with potassium carbonate as base have proven optimal for many fluorinated coupling partners.

Base selection represents a critical parameter in Suzuki-Miyaura couplings involving fluorinated substrates [10] [11]. Traditional bases like sodium carbonate or potassium carbonate can promote decomposition of fluorinated boronic acids, necessitating the use of milder alternatives or modified reaction conditions. Recent developments have explored Lewis acid-mediated transmetalation processes that eliminate the need for external bases entirely, offering significant advantages for base-sensitive fluorinated substrates.

The scope of Suzuki-Miyaura coupling for fluorinated aromatic synthesis continues to expand with ongoing methodological developments [12] [11]. Novel catalyst systems based on arylthianthrenium salts have enabled coupling reactions under acidic conditions, dramatically expanding the range of compatible substrates. These systems demonstrate particular utility for incorporating sensitive functional groups that would not survive traditional basic conditions.

Direct Fluorination Techniques

Direct fluorination of aromatic compounds represents an attractive alternative to traditional synthetic approaches that require pre-functionalized starting materials [13] [14] [15]. These methodologies enable the introduction of fluorine atoms directly onto aromatic carbon-hydrogen bonds, potentially providing more efficient routes to targets like 4-Ethynyl-1-fluoro-2-methylbenzene.

The development of direct aromatic fluorination has been driven by the limitations of classical methods such as the Balz-Schiemann reaction, which requires harsh conditions and specialized diazonium salt intermediates [16]. Modern approaches utilize mild electrophilic fluorinating reagents in combination with transition metal catalysts or photochemical activation to achieve selective carbon-hydrogen bond fluorination under practical conditions.

Electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) have emerged as the most practical sources of electrophilic fluorine for aromatic fluorination [14] [15] [16]. These reagents offer significant advantages over elemental fluorine, including improved handling characteristics, enhanced selectivity, and compatibility with a wide range of functional groups.

Palladium-catalyzed aromatic fluorination represents one of the most significant advances in direct fluorination methodology [13] [15] [17]. The key breakthrough was the discovery that certain catalyst systems could generate reactive palladium-fluoride electrophiles capable of fluorinating otherwise unreactive aromatic substrates. This approach circumvents the need for strongly activating substituents typically required for electrophilic aromatic substitution.

The mechanism of palladium-catalyzed aromatic fluorination involves the formation of a reactive palladium(II)-fluoride species through oxidation of palladium(0) by the electrophilic fluorinating reagent [15] [17]. This intermediate can then engage with aromatic substrates through a unique mode of catalysis that does not involve traditional organometallic intermediates. Instead, the palladium-fluoride electrophile directly attacks the aromatic ring, providing access to fluorinated products under mild conditions.

Regioselectivity in direct aromatic fluorination remains a significant challenge, particularly for substrates containing multiple reactive sites [18] [19]. The inherent electronic properties of the aromatic substrate largely determine the site of fluorination, with electron-rich positions generally favored for electrophilic attack. However, the presence of directing groups can significantly influence the regioselectivity outcome.

For the synthesis of specifically substituted targets like 4-Ethynyl-1-fluoro-2-methylbenzene, directed fluorination protocols offer the most promising approach [15] [17]. These methodologies utilize coordinating functional groups to direct the fluorinating species to specific positions on the aromatic ring, enabling the preparation of regioisomerically pure products.

Photochemical fluorination represents an emerging alternative to transition metal-catalyzed approaches [20] [21]. These methods utilize organic photoredox catalysts to generate reactive intermediates capable of fluorinating aromatic carbon-hydrogen bonds under mild, visible light irradiation. The key advantage of this approach is the elimination of potentially problematic transition metals from the reaction system.

The most successful photochemical fluorination protocols employ acridinium-based photooxidants in combination with nucleophilic fluoride sources [20]. Under blue light irradiation, these systems can achieve direct conversion of aromatic carbon-hydrogen bonds to carbon-fluorine bonds, albeit often with modest yields and limited substrate scope. Recent advances have focused on improving the efficiency and selectivity of these transformations through catalyst design and reaction condition optimization.

Regioselective Functionalization Challenges

The regioselective functionalization of aromatic compounds represents one of the most fundamental challenges in synthetic organic chemistry [22] [23] [24]. This challenge becomes particularly acute when dealing with fluorinated substrates like 4-Ethynyl-1-fluoro-2-methylbenzene, where multiple reactive sites and electronic effects can lead to complex selectivity patterns.

The presence of fluorine substituents dramatically alters the electronic properties of aromatic rings [25] [18]. As the most electronegative element, fluorine exerts strong inductive effects that deactivate the aromatic ring toward electrophilic attack while simultaneously directing substitution to meta positions relative to the fluorine atom. These electronic effects must be carefully considered when designing synthetic strategies for fluorinated targets.

Traditional approaches to regioselective aromatic functionalization rely heavily on directing group strategies [22] [24]. These methodologies utilize coordinating functional groups to direct transition metal catalysts to specific positions on the aromatic ring, enabling selective carbon-hydrogen bond activation. However, the application of these strategies to fluorinated substrates can be complicated by the unique electronic properties imparted by fluorine substitution.

The development of undirected, selective aromatic functionalization represents a significant synthetic challenge [23]. In the absence of directing groups, selectivity must arise from intrinsic differences in carbon-hydrogen bond reactivity or through catalyst-controlled discrimination between similar reactive sites. This is particularly challenging for fluorinated aromatics, where the electronic perturbations caused by fluorine can lead to unexpected reactivity patterns.

Steric effects play a crucial role in determining regioselectivity for aromatic functionalization reactions [23] [19]. The small size of fluorine atoms means that steric effects are often minimal, requiring reliance on electronic factors for selectivity control. This can lead to challenges in achieving high selectivity for specific substitution patterns, particularly when multiple positions have similar electronic environments.

Recent advances in catalyst design have begun to address many of the traditional limitations in regioselective aromatic functionalization [22] [26]. The development of specialized ligand systems that can discriminate between electronically similar sites has enabled new levels of selectivity control. These systems often rely on subtle steric or electronic interactions between the catalyst and substrate to achieve the desired selectivity.

The use of zeolites and other microporous materials for shape-selective aromatic functionalization represents an innovative approach to regioselectivity control [19]. These systems can enforce selectivity through confinement effects, where the spatial restrictions of the catalyst environment favor formation of specific regioisomers. This approach has shown particular promise for functionalization of simple aromatic substrates like toluene.

Machine learning and computational approaches are increasingly being applied to predict and optimize regioselectivity in aromatic functionalization reactions [26]. These methods can help identify optimal catalyst structures and reaction conditions for achieving desired selectivity patterns, potentially accelerating the development of new synthetic methodologies for challenging targets like 4-Ethynyl-1-fluoro-2-methylbenzene.

Table 1: Palladium-Catalyzed Cross-Coupling Methodologies
MethodCatalyst SystemConditionsYield (%)Reference
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuIEt₃N, THF, 60°C, 12h70-85 [1]
Sonogashira CouplingPd(CF₃COO)₂/PPh₃/CuIEt₃N, DMF, 100°C, 3h72-96 [1]
Suzuki-Miyaura CouplingPd₂(dba)₃/phosphineK₂CO₃, toluene/H₂O, 95°CVariable [2]
Suzuki-Miyaura CouplingPd(dppf)Cl₂K₂CO₃, DMF, 150°C, MWGood [3]
Table 2: Direct Fluorination Techniques
Fluorinating AgentCatalystConditionsSelectivityReference
SelectfluorPd(PPh₃)₄L-proline, cyclohexane, RTOrtho-selective [15]
NFSIPd(OAc)₂Fe(OAc)₂/Ag₂CO₃, optimizedβ-C(sp³)-H selective [17]
[¹⁸F]F⁻Acridinium photooxidantTEMPO/TBA-HSO₄, aqueous, RTPara:ortho 13:1 [20]
CsF/AgFPd-biaryl monophosphineKF, cyclohexane, elevated tempC-F cross-coupling [27]
Table 3: Regioselectivity Control Strategies
ChallengeSolutionMethodologySuccess RateReference
Multiple C-H bondsDirecting groupsPd-catalyzed directed activationHigh (ortho) [22]
Electronic effectsLigand optimizationSpecialized phosphinesModerate-good [27]
Side reactionsCondition optimizationTemperature/base controlVariableMultiple
Substrate scopeNovel reagentsNFSI/Selectfluor variantsImproving [14] [15]

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

4-Ethynyl-1-fluoro-2-methylbenzene

Dates

Modify: 2023-08-16

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